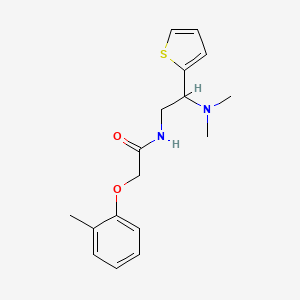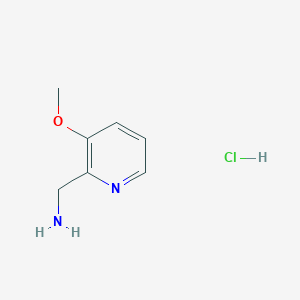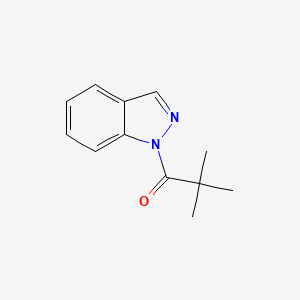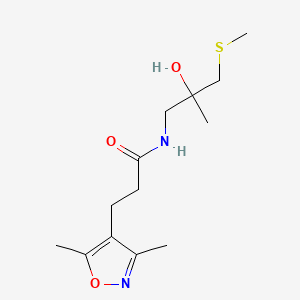![molecular formula C21H19N3O4S B2874122 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1206990-53-5](/img/structure/B2874122.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C16H14N2O5 . It has a molecular weight of 314.29 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For example, dioxole functionalized metal–organic frameworks (MOFs) have been synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Scientific Research Applications
Antitumor Activity
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, a compound similar to N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, has been investigated for its potential antitumor activity. In a study by Yurttaş, Tay, and Demirayak (2015), they synthesized derivatives bearing different heterocyclic ring systems, which were screened for their in vitro antitumor activity against various human tumor cell lines. Their research highlights the potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Properties
Compounds similar to this compound have also been evaluated for anticonvulsant activities. Nath et al. (2021) designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, assessing their anticonvulsant properties using various in vivo models. This suggests potential neurological applications for compounds with a similar chemical structure (Nath et al., 2021).
Ureido Sugar Derivatives
Research by Piekarska-Bartoszewicz and Tcmeriusz (1993) on ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids, indicates a broad field of application for compounds like this compound in carbohydrate chemistry and potentially in pharmacological contexts (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Antibacterial Agents
Derivatives of the compound, such as those synthesized by Ramalingam, Ramesh, and Sreenivasulu (2019), have shown significant antibacterial activity. Their work involved synthesizing various acetamide derivatives and testing them for antibacterial properties, suggesting the potential of these compounds in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Heterocyclic Synthesis Applications
The compound's role in the synthesis of various heterocycles was studied by Schmeyers and Kaupp (2002), who demonstrated that thioureido-acetamides are valuable starting materials for heterocyclic syntheses in one-pot cascade reactions, underscoring the utility of these compounds in organic chemistry and drug development (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20(22-12-17-2-1-9-29-17)10-14-3-5-15(6-4-14)23-21(26)24-16-7-8-18-19(11-16)28-13-27-18/h1-9,11H,10,12-13H2,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQYSMYBOGEQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)
![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)


![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2874054.png)
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)
